molecular formula C12H8Cl2N2O B12443038 Benzamide, N-(3,5-dichloro-2-pyridinyl)- CAS No. 76175-71-8

Benzamide, N-(3,5-dichloro-2-pyridinyl)-

Cat. No.: B12443038
CAS No.: 76175-71-8
M. Wt: 267.11 g/mol
InChI Key: YLQRAXHYAJZEFI-UHFFFAOYSA-N
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Description

Benzamide, N-(3,5-dichloro-2-pyridinyl)- is a chemical compound with the molecular formula C12H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide group attached to a pyridine ring substituted with chlorine atoms at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3,5-dichloro-2-pyridinyl)- typically involves the reaction of 3,5-dichloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Benzamide, N-(3,5-dichloro-2-pyridinyl)- may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3,5-dichloro-2-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Benzamide, N-(3,5-dichloro-2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(3,5-dichloro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)
  • Benzamide, 2-chloro-N-(3,5-dichloro-2-pyridinyl)
  • Benzamide, 3,5-dichloro-N-(2-chlorophenyl)

Uniqueness

Benzamide, N-(3,5-dichloro-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.

Biological Activity

Benzamide, N-(3,5-dichloro-2-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzamide, N-(3,5-dichloro-2-pyridinyl)- features a benzamide core with a pyridine ring substituted with two chlorine atoms at positions 3 and 5. This unique structure contributes to its varied biological activities. The presence of the dichloropyridinyl moiety enhances the compound's lipophilicity and potential for enzyme interaction.

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound has been studied for its potential as an enzyme inhibitor , particularly against various targets involved in metabolic pathways. It shows promise in modulating enzyme activity, which is crucial for therapeutic applications in diseases such as cancer and inflammation .
  • Antimicrobial Properties :
    • Research indicates that benzamide derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives related to benzamide have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that benzamide, N-(3,5-dichloro-2-pyridinyl)- may share similar properties .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties by inhibiting the P2X7 receptor, which is implicated in pain signaling and inflammatory responses. This makes it a candidate for developing treatments for chronic inflammatory conditions .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties , potentially through apoptosis induction in cancer cells and inhibition of tumor growth pathways .

Synthesis Methods

The synthesis of Benzamide, N-(3,5-dichloro-2-pyridinyl)- typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with 3,5-dichloropyridine derivatives.
  • Key Reactions : Common methods include nucleophilic aromatic substitution and amidation reactions.
  • Yield Optimization : Conditions such as temperature and solvent choice significantly affect yield; optimal conditions can lead to yields exceeding 80% .

Comparative Analysis

Compound NameStructure HighlightsBiological Activity
Benzamide, N-(3,5-dichloro-2-pyridinyl)-Dichlorinated pyridine attached to benzamideEnzyme inhibition, antimicrobial
Benzamide, N-(4-pyridinyl)-Contains a pyridine ringP2X7 receptor inhibition
Benzamide derivativesVarious substituents on benzamideBroad-spectrum antimicrobial

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study demonstrated that benzamide derivatives exhibited larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. The most potent derivative showed 100% efficacy at this concentration .
  • Case Study on Anti-inflammatory Mechanism :
    Research involving the P2X7 receptor highlighted that compounds similar to benzamide could significantly reduce inflammatory cytokine release in vitro, indicating potential therapeutic applications in managing autoimmune diseases .

Properties

CAS No.

76175-71-8

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8Cl2N2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17)

InChI Key

YLQRAXHYAJZEFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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